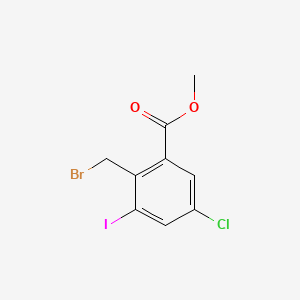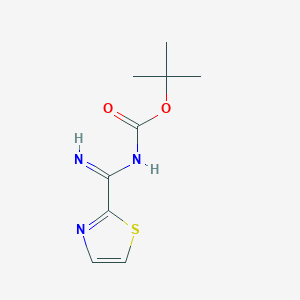
4-Chloro-2,8-dimethylquinoline-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,8-dimethylquinoline-7-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H10ClNO2. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. This compound is characterized by the presence of a chlorine atom at the 4th position, two methyl groups at the 2nd and 8th positions, and a carboxylic acid group at the 7th position on the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,8-dimethylquinoline-7-carboxylic acid typically involves the chlorination of 2,8-dimethylquinoline followed by carboxylation. One common method is the reaction of 2,8-dimethylquinoline with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4th position. The resulting 4-chloro-2,8-dimethylquinoline is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to yield the desired carboxylic acid derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
4-Chloro-2,8-dimethylquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position is highly reactive in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinoline N-oxides or reduction reactions to yield dihydroquinoline derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.
Esterification and Amidation: Catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are used to facilitate these reactions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives with various functional groups.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Esterification and Amidation: Formation of esters and amides of this compound.
科学研究应用
4-Chloro-2,8-dimethylquinoline-7-carboxylic acid has diverse applications in scientific research:
作用机制
The mechanism of action of 4-Chloro-2,8-dimethylquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce anticancer activity .
相似化合物的比较
Similar Compounds
4,7-Dichloroquinoline: Another chlorinated quinoline derivative used in the synthesis of antimalarial drugs.
6-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester: A similar compound with a different substitution pattern and ester functionality.
7-Bromo-2-chloro-4,8-dimethylquinoline: A brominated and chlorinated quinoline derivative.
7,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid: A hydroxylated quinoline derivative with carboxylic acid functionality.
Uniqueness
4-Chloro-2,8-dimethylquinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and carboxylic acid groups enhances its reactivity and potential for diverse applications in research and industry .
属性
分子式 |
C12H10ClNO2 |
|---|---|
分子量 |
235.66 g/mol |
IUPAC 名称 |
4-chloro-2,8-dimethylquinoline-7-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO2/c1-6-5-10(13)9-4-3-8(12(15)16)7(2)11(9)14-6/h3-5H,1-2H3,(H,15,16) |
InChI 键 |
JXGZYLCDRMPVKG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)C)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B14029742.png)
![6-Chloropyrazolo[1,5-A]pyridin-5-amine](/img/structure/B14029748.png)










